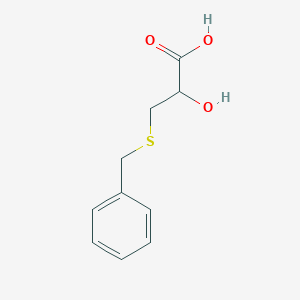

DL-3-(Benzylthio)lactic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-benzylsulfanyl-2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3S/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKCLLBKUBRUEQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"synthesis and characterization of DL-3-(Benzylthio)lactic Acid"

An In-Depth Technical Guide to the Synthesis and Characterization of DL-3-(Benzylthio)lactic Acid

Introduction

DL-3-(Benzylthio)lactic acid is a sulfur-containing α-hydroxy acid. Molecules within this class are significant in various fields, including medicinal chemistry and materials science, due to the unique properties conferred by the thiol ether and carboxylic acid functionalities. The presence of a chiral center at the α-carbon and the versatile reactivity of the hydroxyl, carboxyl, and thioether groups make it a valuable building block for more complex molecular architectures. For instance, related benzylthio compounds have been explored in the preparation of biologically active agents.[1]

This guide provides a comprehensive overview of a robust synthetic route to DL-3-(Benzylthio)lactic Acid and a detailed multi-technique approach for its structural characterization. The methodologies are presented with a focus on the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also understand the rationale behind each step.

Part 1: Synthesis of DL-3-(Benzylthio)lactic Acid

Synthetic Strategy: Principle and Rationale

The selected synthetic route is based on a classical Williamson ether synthesis analogue, which is a reliable and high-yielding method for forming thioethers.[2] This strategy involves the nucleophilic substitution (SN2) reaction between a thiolate and an alkyl halide.

Core Rationale:

-

Nucleophilicity: Thiols are more acidic than their corresponding alcohols, and their conjugate bases, thiolates, are excellent nucleophiles.[3] Benzylthiol can be readily deprotonated by a suitable base to form the benzylthiolate anion, a potent nucleophile.

-

Leaving Group: A halide, such as bromide, on an sp³-hybridized carbon serves as an effective leaving group, facilitating the nucleophilic attack.

-

Substrate Selection: The precursor, 3-bromo-2-hydroxypropanoic acid, provides the necessary electrophilic carbon center and the core lactic acid framework. The reaction proceeds via a direct displacement of the bromide by the sulfur nucleophile.

The overall reaction is as follows:

Reaction Scheme:

Synthesis and Purification Workflow

The following diagram illustrates the logical flow from starting materials to the purified final product.

Caption: Workflow for the synthesis of DL-3-(Benzylthio)lactic Acid.

Detailed Experimental Protocol

Materials:

-

3-Bromo-2-hydroxypropanoic acid

-

Benzylthiol (Benzyl mercaptan)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Thiolate Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide (2.0 eq) in deionized water. Cool the solution in an ice bath to 0-5 °C.

-

To the cooled basic solution, add benzylthiol (1.0 eq) dropwise. Stir for 15 minutes to ensure the complete formation of the sodium benzylthiolate salt. The thiol is deprotonated to form a highly nucleophilic thiolate.[2][3]

-

Nucleophilic Substitution: In a separate beaker, dissolve 3-bromo-2-hydroxypropanoic acid (1.0 eq) in a minimum amount of deionized water.

-

Add the aqueous solution of 3-bromo-2-hydroxypropanoic acid dropwise to the stirred thiolate solution, maintaining the temperature at 0-5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Acidification: Once the reaction is complete, cool the mixture again in an ice bath. Carefully acidify the solution to a pH of approximately 2 by the dropwise addition of concentrated hydrochloric acid. This step protonates the carboxylate salt to yield the desired carboxylic acid.

-

Extraction: Transfer the acidified mixture to a separatory funnel. Extract the product into ethyl acetate (3 x volumes of the aqueous phase). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., toluene or an ethyl acetate/hexane mixture) to afford pure DL-3-(Benzylthio)lactic Acid as an off-white solid.[4]

Part 2: Characterization

A multi-faceted analytical approach is essential to confirm the identity, structure, and purity of the synthesized compound.

Characterization Workflow

The following diagram outlines the process for comprehensive structural verification.

Caption: Integrated workflow for the characterization of the final product.

Physicochemical Properties

The basic physical and chemical properties of the target compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₃S | [4] |

| Molecular Weight | 212.27 g/mol | [4] |

| Appearance | Off-White Solid | [4] |

| Melting Point | 101-104 °C | [4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. Spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

¹H NMR (Proton NMR) Analysis: The expected signals for DL-3-(Benzylthio)lactic Acid are detailed below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~12-13 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is typically downfield and broad. |

| ~7.20 - 7.40 | Multiplet | 5H | Ar-H | Protons of the phenyl ring on the benzyl group. |

| ~4.15 | Doublet of Doublets | 1H | -CH(OH )- | The methine proton is coupled to the two diastereotopic protons of the adjacent CH₂ group.[5] |

| ~3.75 | Singlet | 2H | -S-CH₂ -Ph | The benzylic protons adjacent to the sulfur atom. |

| ~2.80 - 3.00 | Multiplet | 2H | -S-CH₂ -CH- | The two diastereotopic methylene protons adjacent to the chiral center. |

¹³C NMR (Carbon NMR) Analysis: The expected signals for the unique carbon environments.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~174 | C =O | Carboxylic acid carbonyl carbon.[6] |

| ~138 | Ar-C (quaternary) | The ipso-carbon of the phenyl ring attached to the methylene group. |

| ~129 | Ar-C H | Aromatic methine carbons. |

| ~128 | Ar-C H | Aromatic methine carbons. |

| ~127 | Ar-C H | Aromatic methine carbons. |

| ~69 | -C H(OH)- | The carbon bearing the hydroxyl group.[6] |

| ~38 | -S-C H₂-CH- | The methylene carbon adjacent to the sulfur and the chiral center. |

| ~36 | -S-C H₂-Ph | The benzylic carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 2500-3300 (broad) | O-H Stretch | Carboxylic Acid | The very broad absorption is characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[7][8] |

| ~3400 (broad) | O-H Stretch | Alcohol | The hydroxyl group O-H stretch, which may be partially obscured by the carboxylic acid band. |

| ~1700-1725 | C=O Stretch | Carboxylic Acid | A strong, sharp absorption characteristic of the carbonyl group in a saturated carboxylic acid.[9] |

| ~1450, ~1495 | C=C Stretch | Aromatic Ring | Absorptions corresponding to the phenyl group. |

| ~690-710 | C-S Stretch | Thioether | A weak absorption for the carbon-sulfur bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula. Electrospray ionization (ESI) in negative mode is well-suited for this acidic molecule.

| m/z Value | Ion | Rationale |

| 211.04 | [M-H]⁻ | The deprotonated molecular ion, which should be the base peak in negative ESI mode. |

| 212.05 | [M]⁺• (EI) | The molecular ion peak if using Electron Ionization (less common for this compound type).[10] |

| 91.05 | [C₇H₇]⁺ | The tropylium ion, a very stable fragment resulting from the cleavage of the benzyl group. |

| 121.01 | [M-C₇H₇-CO]⁻ | Loss of the benzyl group followed by the loss of carbon monoxide from the carboxylate. |

Conclusion

This guide has detailed a reliable and well-rationalized method for the synthesis of DL-3-(Benzylthio)lactic Acid via nucleophilic substitution. The causality behind the choice of reagents and reaction conditions is rooted in fundamental principles of organic chemistry, emphasizing the high nucleophilicity of thiolates and the utility of alkyl halides as electrophiles.[2][3] Furthermore, a comprehensive analytical workflow employing NMR, IR, and mass spectrometry has been outlined. The combination of these techniques provides an unambiguous confirmation of the molecular structure and purity of the final product, establishing a self-validating system of synthesis and characterization for researchers in the field.

References

- Amide and Thioester Synthesis Via Oxidative Coupling of Alcohols with Amines or Thiols Using Alcohol Dehydrogenases. (2025). PMC - NIH.

- US4267375A - Preparation of thioethers. Google Patents.

- Direct conversion of carboxylic acids to free thiols via radical relay acridine photocatalysis enabled by N–O bond cleavage. NIH.

- Synthesis of α-hydroxy carboxylic acids, esters and amides. Organic Chemistry Portal.

- Synthesis of sulfides (thioethers) and derivatives. Organic Chemistry Portal.

- The extract chromatogram and MS/MS of lactic acid in the sample (top)... ResearchGate.

- Thiols And Thioethers. (2015). Master Organic Chemistry.

- DL-3-(Benzylthio)lactic Acid, TRC 5 g | Buy Online | Toronto Research Chemicals. Fisher Scientific.

- 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001311). Human Metabolome Database.

- Lactic acid. NIST WebBook.

- Lesson 11: Reactions of α-Halo Carboxylic Acid | Topic. (2023). YouTube.

- DL-3-(Benzylthio)lactic Acid | 30134-75-9. ChemicalBook.

- Benzyl (R)-2-(Acetylthio)Propanoate: A Promising Sulfur Isoster of (R)-Lactic Acid and Ester Precursors. MDPI.

- Synthesis of poly(D,L-lactic acid-alt-glycolic acid) from D,L-3-methylglycolide. (2025). ResearchGate.

- Reactions of Thiols. Chemistry Steps.

- Simultaneous determination of DL-lactic acid and DL-3-hydroxybutyric acid enantiomers in saliva of diabetes mellitus patients by high-throughput LC-ESI-MS/MS | Request PDF. (2025). ResearchGate.

- 100-MHz 13 C NMR spectrum of L-(+)-lactic acid, first dissolved and... ResearchGate.

- An experimental and computational IR and hybrid DFT-D3 study of the conformations of L-lactic and acrylic acid. UCL Discovery.

- H-NMR Spectroscopy Analysis of Homo and Copolymers of L-lactic Acid. Semantic Scholar.

- 6.6: Synthesis of Carboxylic Acid Derivatives. (2021). Chemistry LibreTexts.

- Sensitive determination of D-lactic acid and L-lactic acid in urine by high-performance liquid chromatography-tandem mass spectrometry. PubMed.

- Synthesis and evaluation of 3-(benzylthio)-5-(1H-indol-3-yl)-1,2,4-triazol-4-amines as Bcl-2 inhibitory anticancer agents. (2013). PubMed.

- Ternary ion-pair Complexation: A Protocol for Chiral Discrimination and the Assignment of Absolute Configuration of Hydroxy Acids - Supporting Information. Indian Institute of Science.

- Thioester and thioacid synthesis by acylation of thiols (thiolation). Organic Chemistry Portal.

- Synthesis of lactic acid from dihydroxyacetone: use of alkaline-earth metal hydroxides. Catalysis Science & Technology (RSC Publishing).

- Relevant spectral regions of the infrared spectrum of lactic acid... ResearchGate.

- Synthesis of L-Lactide from Lactic Acid and Production of PLA Pellets: Full-Cycle Laboratory-Scale Technology. (2024). PubMed.

- (PDF) Sensitive determination of D-lactic acid and L-lactic acid in urine by high-performance liquid chromatography-tandem mass spectrometry. (2025). ResearchGate.

- L-(+) Lactic Acid at BMRB. BMRB.

- Synthesis of (benzylthio)-terephthalic acid. PrepChem.com.

- Lactic acid (50-21-5)IR1. ChemicalBook.

- Lactic acid - Optional[FTIR] - Spectrum. SpectraBase.

- DL-3-(Benzylthio)lactic Acid. LGC Standards.

- (PDF) Synthesis and characterization of L-lactide and polylactic acid (PLA) from L-lactic acid for biomedical applications. (2025). ResearchGate.

- US5053522A - Process for the preparation of lactide. Google Patents.

- FT-IR spectrum of poly (D, L-lactic acid). | Download Scientific Diagram. ResearchGate.

- Role of DL-lactic acid as an intermediate in rumen metabolism of dairy cows. PubMed.

- (10) Patent No. ResearchGate.

- DL-Lactic Acid. The Merck Index Online - The Royal Society of Chemistry.

Sources

- 1. Synthesis and evaluation of 3-(benzylthio)-5-(1H-indol-3-yl)-1,2,4-triazol-4-amines as Bcl-2 inhibitory anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 4. DL-3-(Benzylthio)lactic Acid | 30134-75-9 [amp.chemicalbook.com]

- 5. global-sci.com [global-sci.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. Lactic acid [webbook.nist.gov]

"physicochemical properties of DL-3-(Benzylthio)lactic Acid"

An In-Depth Technical Guide to the Physicochemical Properties of DL-3-(Benzylthio)lactic Acid

Introduction

DL-3-(Benzylthio)lactic Acid is a sulfur-containing derivative of lactic acid, a molecule of significant interest in various chemical and pharmaceutical contexts. As a racemic mixture, it combines the structural features of lactic acid—a versatile chiral building block—with a benzylthio moiety, which can influence its biological activity, lipophilicity, and metabolic profile. The presence of a thioether linkage introduces unique chemical properties compared to its oxygen-containing analogue, phenyllactic acid.

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals engaged in the synthesis, characterization, and application of DL-3-(Benzylthio)lactic Acid. While comprehensive physicochemical data for this specific molecule is not extensively documented in public literature, this guide will proceed from a position of scientific expertise. It will synthesize information from foundational chemical principles and data from structurally analogous compounds to provide predicted properties and, critically, to outline the experimental workflows required for their empirical validation. The focus is not merely on presenting data, but on explaining the causality behind the selection of analytical methods, ensuring a self-validating approach to characterization that upholds the highest standards of scientific integrity.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any compound is confirming its structure and identity. DL-3-(Benzylthio)lactic Acid is a chiral molecule containing a carboxylic acid, a hydroxyl group, and a thioether linkage.

Caption: Chemical structure of DL-3-(Benzylthio)lactic Acid.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | 2-Hydroxy-3-(benzylthio)propanoic acid | N/A |

| Molecular Formula | C₁₀H₁₂O₃S | N/A |

| Molecular Weight | 212.26 g/mol | N/A |

| CAS Number | 30375-30-1 | [1] |

Predicted Physicochemical Properties

Direct experimental data for DL-3-(Benzylthio)lactic Acid is sparse. However, by analyzing its constituent parts—lactic acid and the benzylthio group—we can predict its properties. Lactic acid is a polar, water-soluble molecule.[2] The introduction of the benzylthio group significantly increases its lipophilicity and molecular weight, which will decrease water solubility and increase its melting and boiling points compared to the parent lactic acid.

Table 2: Predicted and Known Physicochemical Data

| Property | Predicted Value (DL-3-(Benzylthio)lactic Acid) | Reference Compound Data | Source |

| Physical State | White to off-white solid | N/A | N/A |

| Melting Point | 90-110 °C | DL-Lactic Acid: 17-33 °C.[3] | N/A |

| Boiling Point | > 200 °C (with decomposition) | Lactic Acid: 122 °C.[3] | N/A |

| pKa | ~3.5 - 4.0 | Lactic Acid: ~3.8.[2] | N/A |

| Solubility | Soluble in DMSO, methanol, ethanol; sparingly soluble in water. | Lactic acid is miscible with water.[3] Indole-3-lactic acid is soluble in DMSO.[4] | N/A |

| logP (Predicted) | ~1.5 - 2.0 | Lactic Acid: -0.47.[5] | N/A |

Experimental Characterization Workflow

A robust characterization of a novel or sparsely documented compound requires a multi-technique approach. The following workflow is designed to unambiguously determine the structure, purity, and core physicochemical properties of a newly synthesized batch of DL-3-(Benzylthio)lactic Acid.

Caption: Workflow for the synthesis and physicochemical characterization.

Spectroscopic Analysis for Structural Confirmation

Expertise & Experience: The combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a comprehensive and orthogonal view of the molecule's structure. NMR elucidates the carbon-hydrogen framework, MS confirms the molecular weight and fragmentation, and IR identifies key functional groups.

Protocol 1: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

-

¹H NMR Acquisition: Acquire a proton NMR spectrum. Based on analogous structures like 3-phenyllactic acid, expect signals for the aromatic protons (benzyl group), the methylene protons adjacent to the sulfur and the chiral center, the methine proton at the chiral center, and exchangeable protons from the hydroxyl and carboxylic acid groups.[6]

-

¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. Expect distinct signals for the carboxyl carbon, the carbon bearing the hydroxyl group, the methylene carbons, and the aromatic carbons.[6]

-

Data Interpretation: Correlate the observed chemical shifts, integration values, and coupling patterns to the proposed structure. For example, the methylene protons adjacent to the chiral center will likely appear as a diastereotopic quartet or a pair of doublets.

Protocol 2: Mass Spectrometry (MS)

-

Technique Selection: Electrospray Ionization (ESI) is a suitable soft ionization technique for this molecule, likely showing the [M-H]⁻ ion in negative mode or [M+H]⁺ in positive mode.

-

Sample Preparation: Prepare a dilute solution (~10-50 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

-

Acquisition: Infuse the sample into the mass spectrometer. Acquire a full scan spectrum to identify the parent ion and confirm the molecular weight (212.26 g/mol ).

-

Tandem MS (MS/MS): Perform fragmentation analysis on the parent ion to confirm structural fragments, such as the loss of water, CO₂, or the benzyl group.

Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples or prepare a KBr pellet.

-

Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

-

Data Interpretation: Identify characteristic absorption bands:

-

O-H Stretch (Carboxylic Acid): Broad band around 3300-2500 cm⁻¹.

-

O-H Stretch (Alcohol): Band around 3500-3200 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): Strong band around 1700-1725 cm⁻¹.[6]

-

C-S Stretch: Weaker band around 700-600 cm⁻¹.

-

Aromatic C=C Stretch: Bands around 1600-1450 cm⁻¹.

-

Chromatographic and Titrimetric Analysis for Purity Assessment

Trustworthiness: Purity is a critical parameter. Using orthogonal methods like HPLC (for organic impurities) and acid-base titration (for assay) provides a self-validating system. HPLC is particularly powerful as it can also be adapted with a chiral stationary phase to resolve the D and L enantiomers.

Caption: Workflow for HPLC-based purity analysis.

Protocol 4: High-Performance Liquid Chromatography (HPLC) for Purity

-

System Setup: Use a reverse-phase C18 column.

-

Mobile Phase: Prepare a gradient system using (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid. The acid improves peak shape for the carboxylic acid analyte.

-

Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with the mobile phase.

-

Method:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detector: UV/Vis Diode Array Detector (DAD) monitoring at a wavelength where the benzyl group absorbs (e.g., 254 nm).

-

Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and re-equilibrate.

-

-

Data Analysis: Integrate the peak area of the main component and any impurities. Calculate purity as (Area of Main Peak / Total Area of All Peaks) x 100%. Development of HPLC methods for lactic acid derivatives has been extensively studied.[7]

Protocol 5: Acid-Base Titration for Assay (% Purity by Mass)

-

Rationale: This method determines the amount of active acidic substance, providing a quantitative measure of purity that is complementary to the area-percent purity from HPLC.

-

Sample Preparation: Accurately weigh ~150-200 mg of the compound into a flask. Dissolve in ~50 mL of a suitable solvent (e.g., 50:50 ethanol/water). Add 2-3 drops of phenolphthalein indicator.

-

Titration: Titrate the sample with a standardized solution of sodium hydroxide (~0.1 M) until a persistent faint pink color is observed. Record the volume of titrant used.[8]

-

Calculation:

-

Moles of NaOH = Molarity of NaOH × Volume of NaOH (L).

-

Since the stoichiometry is 1:1, Moles of Acid = Moles of NaOH.

-

Mass of Acid = Moles of Acid × Molecular Weight (212.26 g/mol ).

-

% Purity = (Calculated Mass of Acid / Weighed Mass of Sample) × 100.

-

Determination of Key Physical Properties

Authoritative Grounding: These protocols are based on standard pharmacopeial and physical chemistry methods for characterizing chemical substances.

Protocol 6: Melting Point Determination by Differential Scanning Calorimetry (DSC)

-

Rationale: DSC provides a more accurate and detailed thermal profile than a traditional melting point apparatus, showing the onset of melting, the peak melting temperature, and potential thermal events like decomposition.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

-

Method: Place the sample pan and a reference pan in the DSC cell. Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Analysis: The melting point is typically reported as the onset or peak of the endothermic event on the resulting thermogram. The thermal properties of related polylactic acid are often studied using this method.[9]

Protocol 7: pKa Determination by Potentiometric Titration

-

Rationale: The pKa is a critical parameter for understanding a compound's ionization state at different pH values, which impacts its solubility, absorption, and biological interactions.

-

Method: Dissolve a known amount of the compound in water or a water/co-solvent mixture. Monitor the pH of the solution using a calibrated pH meter as a standardized base (e.g., 0.1 M NaOH) is added in small, precise increments.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). The pKa of lactic acid itself is well-established around 3.8.[2][10]

Conclusion

DL-3-(Benzylthio)lactic Acid presents a unique combination of structural motifs that suggest interesting chemical and biological properties. While direct experimental data is not widely published, this guide provides a comprehensive framework for its complete physicochemical characterization. By employing the described spectroscopic, chromatographic, and physical analysis techniques, researchers can confidently validate the identity, purity, and core properties of this compound. This systematic, multi-faceted approach ensures the generation of reliable and robust data, forming a solid foundation for its application in scientific research and development.

References

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000190). Retrieved from [Link]

-

Di Mauro, G., et al. (2022). Physicochemical and Antimicrobial Properties of Lactic Acid-Based Natural Deep Eutectic Solvents as a Function of Water Content. MDPI. Retrieved from [Link][11]

-

Mai, D., et al. (2015). Design and Evaluation of 3-(Benzylthio)benzamide Derivatives as Potent and Selective SIRT2 Inhibitors. PubMed Central. Retrieved from [Link][12]

-

Cirilli, R., et al. (2022). Alternative HPLC-DAD Direct-Phase Approach to Measurement of Enantiopurity of Lactic Acid Derivatives. CNR-IRIS. Retrieved from [Link][7]

-

Lock, C. (1995). The Physical Properties of Lactic Acid and Derivatives. TU Delft Repository. Retrieved from [Link][13]

-

NIST. (n.d.). L-Lactic acid. NIST WebBook. Retrieved from [Link][14]

-

Ilieva, S., et al. (2015). A study of the solvent dependence of the structures and the vibrational, 1H and 13C NMR spectra of L- and DL-mandelic acid and L- and DL-3-phenyllactic acid. ResearchGate. Retrieved from [Link][6]

-

Orozco, F., et al. (2014). Synthesis and Characterization of Poly (Lactic Acid) for Use in Biomedical Field. Retrieved from [Link][9]

-

FooDB. (2010). Showing Compound L-Lactic acid (FDB003294). Retrieved from [Link][5]

-

Chemistry Stack Exchange. (2015). How to determine the purity of lactic acid with titration?. Retrieved from [Link][8]

Sources

- 1. DL-3-(Benzylthio)lactic Acid, TRC 5 g | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]

- 2. sigmaaldrich.cn [sigmaaldrich.cn]

- 3. Lactic Acid BP Ph Eur IP JP USP EP NF FCC Grade Manufacturers, SDS [mubychem.com]

- 4. DL-Indole-3-lactic acid | TargetMol [targetmol.com]

- 5. Showing Compound L-Lactic acid (FDB003294) - FooDB [foodb.ca]

- 6. researchgate.net [researchgate.net]

- 7. iris.cnr.it [iris.cnr.it]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 10. D-Lactic Acid | C3H6O3 | CID 61503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Physicochemical and Antimicrobial Properties of Lactic Acid-Based Natural Deep Eutectic Solvents as a Function of Water Content | MDPI [mdpi.com]

- 12. Design and Evaluation of 3-(Benzylthio)benzamide Derivatives as Potent and Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Physical Properties of Lactic Acid and Derivatives | TU Delft Repository [repository.tudelft.nl]

- 14. L-Lactic acid [webbook.nist.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of DL-3-(Benzylthio)lactic Acid

This technical guide provides a comprehensive analysis of the expected spectroscopic data for DL-3-(Benzylthio)lactic Acid, a molecule of interest in synthetic chemistry and drug development. In the absence of a complete, publicly available experimental dataset for this specific compound, this document serves as an expert-level predictive guide. By dissecting the molecule into its constituent functional groups—a carboxylic acid, a secondary alcohol, a thioether, and a benzyl group—we can forecast its spectral behavior in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This approach is grounded in fundamental principles of spectroscopy and supported by extensive reference data for analogous structures.

Molecular Structure and Functional Group Analysis

DL-3-(Benzylthio)lactic acid possesses a chiral center at the C2 carbon, bearing a hydroxyl group. The presence of a benzylthio group at the C3 position introduces a flexible thioether linkage and an aromatic ring. The terminal carboxylic acid is a key feature, influencing both the chemical and spectral properties of the molecule.

Structure:

This unique combination of functional groups dictates a specific spectroscopic fingerprint, which we will explore in detail.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of the structure of organic molecules in solution. For DL-3-(Benzylthio)lactic Acid, both ¹H and ¹³C NMR will provide a wealth of information regarding the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-resolution NMR spectra for a small organic molecule like DL-3-(Benzylthio)lactic Acid would be as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can influence the chemical shifts of exchangeable protons (e.g., -OH and -COOH). For instance, in D₂O, these signals will disappear due to proton-deuterium exchange.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. This is often done using a broadband decoupling sequence to simplify the spectrum to single lines for each unique carbon atom.

-

2D NMR (Optional but Recommended): For unambiguous assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons are highly valuable.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum will exhibit distinct signals for each proton environment. The chemical shifts are influenced by neighboring functional groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

| Phenyl (Ar-H) | 7.2-7.4 | Multiplet | 5H | Typical range for monosubstituted benzene ring protons.[1][2] |

| Benzyl (S-CH₂-Ph) | ~3.7 | Singlet | 2H | Methylene protons adjacent to a sulfur and a phenyl group.[3] |

| Methine (HOOC-CH-OH) | ~4.3 | Doublet of doublets (dd) | 1H | Influenced by the adjacent -OH, -COOH, and CH₂ groups. |

| Methylene (CH-CH₂-S) | ~2.8-3.0 | Multiplet (ABX system) | 2H | Diastereotopic protons adjacent to a chiral center and a sulfur atom. |

| Hydroxyl (-OH) | Variable (broad singlet) | Broad Singlet | 1H | Chemical shift is concentration and solvent dependent.[2] |

| Carboxylic Acid (-COOH) | > 10 (often broad) | Broad Singlet | 1H | Highly deshielded proton, chemical shift is concentration and solvent dependent.[4] |

Note: The methylene protons at C3 are diastereotopic due to the adjacent chiral center at C2. This will likely result in a complex splitting pattern (an ABX system when coupled to the C2 proton), appearing as a multiplet.[5]

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| Carboxylic Acid (C=O) | 170-185 | Typical range for a carboxylic acid carbonyl carbon.[4][6][7][8] |

| Aromatic (ipso-C) | ~138 | Quaternary carbon of the benzene ring attached to the CH₂S group. |

| Aromatic (ortho, meta, para-C) | 127-130 | Aromatic carbons of the benzyl group.[9] |

| Methine (HOOC-CH-OH) | ~70 | Carbon bearing an oxygen atom in an alcohol.[10] |

| Benzyl (S-CH₂-Ph) | ~36 | Methylene carbon adjacent to sulfur and a phenyl group.[11][12] |

| Methylene (CH-CH₂-S) | ~35 | Methylene carbon adjacent to the thioether and the chiral center. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of DL-3-(Benzylthio)lactic Acid will be dominated by absorptions from the carboxylic acid and hydroxyl groups.

Experimental Protocol: IR Data Acquisition

For a solid sample, the KBr pellet method is a common and effective technique.

-

Sample Preparation (KBr Pellet):

-

Thoroughly dry spectroscopy-grade potassium bromide (KBr) to remove any moisture.

-

Weigh approximately 1-2 mg of the sample and 100-200 mg of dry KBr.[13][14]

-

Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.[13][15]

-

Transfer the powder to a pellet die and press under high pressure (8-10 tons) to form a transparent or translucent pellet.[13]

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of a blank KBr pellet to subtract atmospheric and instrumental interferences.

-

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Appearance |

| 2500-3300 | O-H stretch (Carboxylic Acid) | Strong | Very Broad |

| ~3400 | O-H stretch (Alcohol) | Medium-Strong | Broad |

| ~3030 | C-H stretch (Aromatic) | Medium-Weak | Sharp |

| 2850-2960 | C-H stretch (Aliphatic) | Medium | Sharp |

| 1700-1725 | C=O stretch (Carboxylic Acid) | Strong | Sharp |

| 1600, 1495, 1450 | C=C stretch (Aromatic Ring) | Medium-Weak | Sharp |

| 1210-1320 | C-O stretch (Carboxylic Acid) | Strong | |

| 1000-1200 | C-O stretch (Alcohol) | Medium-Strong | |

| 690-770 | C-H out-of-plane bend (Aromatic) | Strong | |

| 570-710 | C-S stretch (Thioether) | Weak |

The IR spectrum will be characterized by a very broad absorption in the 2500-3300 cm⁻¹ region due to the hydrogen-bonded O-H of the carboxylic acid, which will likely overlap with the C-H stretching vibrations.[6][16][17][18] The sharp and intense C=O stretch of the carboxylic acid will be a prominent feature around 1710 cm⁻¹.[16][17] The alcohol O-H stretch will appear as a broad band around 3400 cm⁻¹. The weak C-S stretching of the thioether may be difficult to definitively assign as it appears in the fingerprint region.[19][20]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile molecules like carboxylic acids.

Experimental Protocol: ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water. A small amount of a modifier like formic acid or ammonium acetate may be added to promote ionization.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source. This could be a quadrupole, time-of-flight (TOF), or ion trap analyzer.

-

Data Acquisition (Negative Ion Mode): Given the acidic nature of the molecule, negative ion mode ESI is expected to be highly effective. The carboxylic acid will readily deprotonate to form the [M-H]⁻ ion.

-

Tandem MS (MS/MS): To gain further structural information, the [M-H]⁻ ion can be selected and subjected to collision-induced dissociation (CID) to generate a fragmentation pattern.

Predicted Mass Spectrum and Fragmentation

The molecular weight of DL-3-(Benzylthio)lactic Acid (C₁₀H₁₂O₃S) is 212.27 g/mol .

-

Full Scan MS (Negative Ion Mode): The most prominent peak is expected to be the deprotonated molecule, [M-H]⁻, at an m/z of 211.05 .[21]

-

Tandem MS (MS/MS) Fragmentation of [M-H]⁻ at m/z 211.05: The fragmentation of the [M-H]⁻ ion will likely proceed through several key pathways:

-

Loss of H₂O (18 Da): From the carboxylic acid and hydroxyl group, leading to a fragment at m/z 193.04 .

-

Loss of CO₂ (44 Da): Decarboxylation of the carboxylate anion to give a fragment at m/z 167.06 . This is a very common fragmentation for deprotonated carboxylic acids.[22]

-

Cleavage of the C-S bond:

-

Loss of the benzyl radical (C₇H₇•, 91 Da) is less common in negative ion mode but cleavage could lead to a fragment corresponding to thioglycolate at m/z 120.01 .

-

Cleavage yielding the benzylthiolate anion (C₇H₇S⁻) would result in a fragment at m/z 123.02 .

-

-

Cleavage alpha to the carboxylate: Loss of the benzylthiomethyl radical (•CH₂SC₇H₇) would result in a fragment at m/z 87.01 .

-

| Predicted m/z | Proposed Fragment | Neutral Loss |

| 211.05 | [M-H]⁻ | - |

| 193.04 | [M-H - H₂O]⁻ | H₂O |

| 167.06 | [M-H - CO₂]⁻ | CO₂ |

| 123.02 | [C₇H₇S]⁻ | C₃H₄O₂ |

| 87.01 | [C₃H₃O₃]⁻ | C₇H₉S |

Conclusion

This in-depth technical guide provides a robust, predictive framework for the spectroscopic characterization of DL-3-(Benzylthio)lactic Acid. The predicted NMR, IR, and MS data are based on the well-established spectroscopic behavior of its constituent functional groups. The detailed experimental protocols and workflow diagrams offer practical guidance for researchers aiming to acquire and interpret data for this compound or structurally related molecules. While this guide serves as a powerful predictive tool, experimental verification remains the gold standard for unequivocal structural confirmation. The information contained herein should empower researchers, scientists, and drug development professionals to confidently approach the analysis of this and similar chemical entities.

References

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Pereira, V., et al. (2012). Quantitation of organic acids in wine and grapes by direct infusion electrospray ionization mass spectrometry. Analytical Methods, 4(5), 1482-1488. [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. [Link]

-

Max, J. J., & Chapados, C. (2009). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 113(24), 6634-6645. [Link]

-

JoVE. (2025, May 22). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]

-

Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

-

Oregon State University. (n.d.). Spectroscopy of Carboxylic Acids. [Link]

-

JoVE. (2024, December 5). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

-

Gamoh, K., & Nakashima, K. (2003). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Rapid communications in mass spectrometry, 17(6), 559–565. [Link]

-

University of Arizona. (n.d.). Mass Spectrometry - Examples. [Link]

-

ResearchGate. (n.d.). Effect of pH on the chemical shifts of the 13C-NMR signals from the α-hydroxycarboxylic acids. [Link]

-

Kintek Press. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. [Link]

-

University of California, Irvine. (n.d.). Sample preparation for FT-IR. [Link]

-

Kintek Press. (n.d.). How To Prepare Samples For Ir Spectroscopy? Achieve Accurate And High-Quality Spectra. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

-

Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. [Link]

-

Stang, C. B., et al. (2002). The application of electrospray ionization mass spectrometry (ESI MS) to the structural characterization of natural organic matter. Organic Geochemistry, 33(10), 1157-1167. [Link]

-

Álvarez-Sánchez, B., et al. (2010). Development of a New High-Performance Liquid Chromatography–Electrospray Ionization Time-of-Flight Mass Spectrometry Method for the Determination of Low Molecular Mass Organic Acids in Plant Tissue Extracts. Journal of Agricultural and Food Chemistry, 58(15), 8574-8581. [Link]

-

Campopiano, A., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Design & Nature and Ecodynamics, 16(1), 89-94. [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Springer Nature Experiments. (2024, November 15). NMR spectroscopy of small molecules in solution. [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

Springer Nature Experiments. (n.d.). NMR Protocols and Methods. [Link]

-

National Center for Biotechnology Information. (2020, June 3). All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment. [Link]

-

Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. [Link]

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

University of Puget Sound. (n.d.). NMR Chemical Shifts. [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

-

Chemistry Stack Exchange. (2018, August 1). 1H splitting pattern of benzyl CH2 protons. [Link]

-

University of Central Florida. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for Catalytic Transfer Hydrogenation of Aldehydes and Ketones with Benzyl Alcohol. [Link]

-

Roberts, J. D., et al. (1979). Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. Journal of the American Chemical Society, 101(23), 6857-6862. [Link]

-

ResearchGate. (n.d.). (PDF) Investigating the ionization of dissolved organic matter by electrospray ionization. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

ResearchGate. (n.d.). Figure 5 shows the main changes in the FTIR spectrum of the outer.... [Link]

-

ResearchGate. (2020, June 6). (PDF) All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment. [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

MDPI. (n.d.). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. [Link]

-

ResearchGate. (2022, June 10). What are the 13C NMR Peaks for two chemicals?. [Link]

-

Compound Interest. (n.d.). A guide to 13C NMR chemical shift values. [Link]

-

Millersville University. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

ResearchGate. (2025, October 15). (PDF) Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. [Link]

Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. web.pdx.edu [web.pdx.edu]

- 4. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. Benzyl alcohol(100-51-6) 13C NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis - Kintek Press [kinteksolution.com]

- 14. shimadzu.com [shimadzu.com]

- 15. scienceijsar.com [scienceijsar.com]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 18. echemi.com [echemi.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. mdpi.com [mdpi.com]

- 21. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

An In-depth Technical Guide to 5-(4-Fluorophenyl)isoxazol-3-amine: A Privileged Scaffold in Modern Drug Discovery

This guide provides a comprehensive technical overview of 5-(4-fluorophenyl)isoxazol-3-amine, a key building block in contemporary medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, its strategic applications in the synthesis of bioactive molecules, and detailed experimental protocols. We will explore its utility in generating novel therapeutics, particularly in the realms of oncology and neuroscience, supported by mechanistic insights and validated methodologies.

Core Molecular Profile of 5-(4-Fluorophenyl)isoxazol-3-amine

5-(4-Fluorophenyl)isoxazol-3-amine, identified by CAS Number 925005-35-2, is a heterocyclic amine featuring an isoxazole core. The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a scaffold that imparts unique electronic and conformational properties, making it a "privileged" structure in medicinal chemistry. The presence of a 4-fluorophenyl group is a common strategy in drug design to enhance metabolic stability and improve pharmacokinetic profiles through the modulation of lipophilicity.[1]

The primary amino group at the 3-position of the isoxazole ring serves as a versatile synthetic handle for the construction of a diverse array of molecular architectures. This functional group allows for the introduction of various pharmacophores through reactions such as amide bond formation, urea and thiourea synthesis, and N-alkylation, enabling the exploration of extensive structure-activity relationships (SAR).

Table 1: Physicochemical Properties of 5-(4-Fluorophenyl)isoxazol-3-amine

| Property | Value | Reference(s) |

| CAS Number | 925005-35-2 | [2] |

| Molecular Formula | C₉H₇FN₂O | [2] |

| Molecular Weight | 178.16 g/mol | [2] |

| Melting Point | 127-132 °C | [2] |

| Appearance | Solid | [2] |

| SMILES | Nc1cc(on1)-c2ccc(F)cc2 | [2] |

| InChI | 1S/C9H7FN2O/c10-7-3-1-6(2-4-7)8-5-9(11)12-13-8/h1-5H,(H2,11,12) | [2] |

Strategic Importance in Drug Discovery and Development

The isoxazole scaffold is a cornerstone in the design of numerous therapeutic agents due to its diverse biological activities, which include anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1] 5-(4-Fluorophenyl)isoxazol-3-amine serves as a critical starting material for the synthesis of compounds targeting a range of diseases.

Applications in Oncology

The versatility of the 5-aminoisoxazole moiety has been extensively leveraged in the development of novel anticancer agents. Its ability to act as a scaffold for the synthesis of kinase inhibitors is of particular interest. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.

Derivatives of 5-(4-fluorophenyl)isoxazol-3-amine have been investigated as potential inhibitors of key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinases (CDKs).[3] The isoxazole ring can participate in crucial hydrogen bonding interactions within the ATP-binding pocket of these enzymes, while the fluorophenyl group can occupy hydrophobic regions, contributing to potent and selective inhibition.

A study on fluorophenyl-isoxazole-carboxamide derivatives demonstrated significant antiproliferative activity against various cancer cell lines, including liver, cervical, and breast cancer.[4] One of the synthesized compounds, 2f , was particularly potent against the Hep3B liver cancer cell line, with an IC₅₀ value of 5.76 µg/mL.[4] This compound was also shown to induce cell cycle arrest at the G2-M phase and promote apoptosis.[4]

Applications in Neuroscience

The development of novel therapeutics for neurodegenerative disorders is a pressing unmet medical need. The structural features of 5-(4-fluorophenyl)isoxazol-3-amine make it an attractive starting point for the synthesis of neuroprotective agents. For instance, isoxazole derivatives have been explored for their potential to modulate the activity of receptors in the central nervous system.

Compounds with a vicinal 4-fluorophenyl/pyridin-4-yl system connected to a five-membered heterocyclic core, such as those that can be synthesized from 5-(4-fluorophenyl)isoxazol-3-amine, have been considered as potential p38α MAP kinase inhibitors.[5] The inhibition of p38α MAP kinase is a therapeutic strategy being investigated for its potential to mitigate neuroinflammation, a key process in the pathology of neurodegenerative diseases like Alzheimer's and Parkinson's.

Furthermore, isoxazole-containing compounds have been investigated for their potential to inhibit the aggregation of alpha-synuclein, a protein implicated in Parkinson's disease.[6]

Experimental Protocols: Synthesis and Derivatization

The synthesis of 5-(4-fluorophenyl)isoxazol-3-amine and its subsequent derivatization into biologically active molecules are critical processes for its application in drug discovery. Below are representative protocols based on established chemical methodologies.

Synthesis of 5-(4-Fluorophenyl)isoxazol-3-amine

The synthesis of the title compound can be achieved through a cyclization reaction of a suitable precursor. While a specific protocol for 5-(4-fluorophenyl)isoxazol-3-amine is not detailed in the provided search results, a general and robust method for the synthesis of related isoxazoles involves the reaction of a β-ketonitrile with hydroxylamine.

Protocol 1: Synthesis of 5-(4-Fluorophenyl)isoxazol-3-amine

Materials:

-

4-Fluorobenzoylacetonitrile

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

Ethanol

-

Water

-

Diethyl ether

-

Hexane

-

Magnesium sulfate (anhydrous)

Procedure:

-

In a round-bottom flask, dissolve 4-fluorobenzoylacetonitrile in ethanol.

-

In a separate beaker, prepare a solution of sodium acetate and hydroxylamine hydrochloride in water.

-

Add the aqueous solution to the ethanolic solution of 4-fluorobenzoylacetonitrile.

-

Reflux the reaction mixture for an appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Extract the product into an organic solvent such as diethyl ether.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., diethyl ether/hexane) to yield 5-(4-fluorophenyl)isoxazol-3-amine as a solid.

Synthesis of a Urea-Based Kinase Inhibitor Derivative

The primary amino group of 5-(4-fluorophenyl)isoxazol-3-amine is a key functional group for the synthesis of urea derivatives, a common pharmacophore in kinase inhibitors.

Protocol 2: Synthesis of a Urea Derivative

Materials:

-

5-(4-Fluorophenyl)isoxazol-3-amine

-

Aryl or alkyl isocyanate (e.g., 4-chlorophenyl isocyanate)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Nitrogen atmosphere

Procedure:

-

In a dry, nitrogen-flushed round-bottom flask, dissolve 5-(4-fluorophenyl)isoxazol-3-amine in anhydrous DCM or THF.

-

To this solution, add the aryl or alkyl isocyanate dropwise at room temperature.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.

-

If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the desired urea derivative.

Diagram 1: General Synthetic Workflow for Urea-Based Kinase Inhibitors

A general workflow for synthesizing urea-based kinase inhibitors.

Mechanistic Considerations and Future Perspectives

The therapeutic potential of derivatives of 5-(4-fluorophenyl)isoxazol-3-amine stems from the isoxazole core's ability to act as a versatile scaffold that can be decorated with various functional groups to achieve high affinity and selectivity for a range of biological targets. In the context of kinase inhibition, the isoxazole can act as a hinge-binder, forming key hydrogen bonds with the backbone of the kinase hinge region, a common feature of many ATP-competitive inhibitors.

The future of drug discovery with this scaffold lies in the continued exploration of novel derivatives through combinatorial chemistry and structure-based drug design. The development of more complex and diverse libraries of compounds based on 5-(4-fluorophenyl)isoxazol-3-amine will undoubtedly lead to the discovery of new drug candidates with improved efficacy and safety profiles for the treatment of cancer, neurodegenerative diseases, and other debilitating conditions.

Conclusion

5-(4-Fluorophenyl)isoxazol-3-amine is a valuable and versatile building block in modern drug discovery. Its unique structural features, combined with its synthetic tractability, make it a privileged scaffold for the development of novel therapeutics. The information presented in this guide provides a solid foundation for researchers and drug development professionals to leverage the potential of this compound in their quest for new and effective medicines.

References

- Chem-Impex. 5-(4-Fluorophenyl)isoxazol-3-amine. (n.d.).

- The Royal Society of Chemistry.

- Chem-Impex. 5-(4-Fluorophenyl)isoxazole-3-methanol. (n.d.).

- Al-Suwaidan, I. A., et al. (2021). Synthesis, chemo-informatics, and anticancer evaluation of fluorophenyl-isoxazole derivatives.

- Chem-Impex. 5-(4-Fluorophenyl)isoxazol-3-amine. (n.d.).

- Al-Warhi, T., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI.

- Abu Thaher, B., et al. (2011). 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine.

- Sonu, S., et al. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review.

- Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar.

- Abo-Elanwar, Y. A., et al. (2019). Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. Journal of Applied Pharmaceutical Science.

- Bazyl, A., et al. (2018). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PMC.

- Bihdan, O. A., et al. (2017). Physical-chemical properties of 5-(3-fluorophenyl)

- Bihdan, O., et al. (2019). Studying Of Physico-Chemical Properties Of 5-(2-,3-Fluorophenyl)-4-((Aryl-, Geteryl) Yliden) Amino-1,2,4-Triazole-3-Thiols And Any Of Their Retrievalproducts.

- ChemicalBook. isoxazol-5-amine(14678-05-8) 1H NMR spectrum. (n.d.).

- Bihdan, O. A., & Parchenko, V. V. (2017). Physical-Chemical Properties of 5-(3-Fluorophenyl)

- BenchChem. Application Notes: Leveraging 3-(2-Chlorophenyl)isoxazol-5-amine for the Synthesis of Novel Kinase Inhibitors. (n.d.).

- Vertex Pharmaceuticals Incorporated. (2011). Design and synthesis of kinase inhibitors Design and synthesis of kinase inhibitors using novel heterocyclic systems.

- Sigma-Aldrich. 3-Amino-5-(4-fluorophenyl)isoxazole 97 925005-35-2. (n.d.).

- Salińska, K., et al. (2022). Discovery of Neuroprotective Agents Based on a 5-(4-Pyridinyl)-1,2,4-triazole Scaffold. PMC.

- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.).

- Ferreira, R. J., et al. (2021). Fiscalin Derivatives as Potential Neuroprotective Agents. PMC.

- Yılmaz, F., et al. (2026). Novel 4‐chlorophenyl and 3/4‐chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders‐Related Enzymes via In Vitro and In Silico.

- Yılmaz, F., et al. (2026). Novel 4-chlorophenyl and 3/4-chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders-Related Enzymes via In Vitro and In Silico. PubMed.

Sources

Technical Guide: Advanced C-Terminal Activation for Peptide Synthesis via N-Acylurea Surrogates

A Senior Application Scientist's Guide to the Mechanism and Application of Thioester Surrogates in Native Chemical Ligation

While direct literature detailing the specific mechanism of DL-3-(Benzylthio)lactic acid in mainstream peptide synthesis is sparse, its structural motifs—a protected thiol and a hydroxy acid—point toward a functional role as an auxiliary for peptide ligation. Such strategies are designed to overcome a central challenge in chemical protein synthesis: the generation of C-terminal peptide thioesters, especially when using the popular Fmoc-based solid-phase peptide synthesis (Fmoc-SPPS).

This guide provides an in-depth exploration of a robust and widely adopted strategy that employs a stable thioester surrogate: the N-acyl-N'-methylbenzimidazolinone (MeNbz) system. This approach elegantly circumvents the instability of thioester bonds to the basic conditions used for Fmoc group removal, enabling the efficient synthesis of large and complex proteins.

Part 1: The Challenge with Fmoc-SPPS and the N-Acylurea Solution

The synthesis of large proteins is often achieved by assembling smaller, chemically synthesized peptide fragments. The premier method for this is Native Chemical Ligation (NCL) , a highly chemoselective reaction between a peptide with a C-terminal thioester and another peptide bearing an N-terminal cysteine.[1][2]

A significant hurdle in this process is the synthesis of the C-terminal peptide thioester. The thioester linkage is susceptible to cleavage by the secondary amines (typically piperidine) used to remove the temporary Fmoc protecting group during standard SPPS.[3] This incompatibility has driven the development of alternative strategies that mask the thioester functionality until it is needed for ligation.

The N-acylurea approach , particularly using the second-generation N-methyl-3,4-diaminobenzoic acid (MeDbz) linker, provides a powerful solution.[4] It allows for the assembly of a peptide chain on a specialized solid support, which is later converted into a stable N-acylurea (MeNbz). This MeNbz group is a "latent" thioester; it is inert during synthesis but can be efficiently converted into a highly reactive aryl thioester in situ at the start of the ligation reaction.[4][5]

Part 2: The Core Mechanism: From MeDbz Linker to Active Thioester

The journey from a stable precursor to a reactive intermediate for ligation involves two distinct phases: on-resin synthesis and activation, followed by in-solution conversion during ligation.

On-Resin Synthesis and Formation of the MeNbz Moiety

The process begins with a solid support functionalized with an N-methyl-3,4-diaminobenzoic acid (MeDbz) linker. The key feature of this linker is its two distinct amine groups. The N-methylated aniline is significantly more nucleophilic and is used to attach the first amino acid. The other, less reactive aniline remains available for the final activation step.

The rationale for using the MeDbz linker over the first-generation Dbz linker is to prevent side reactions. During peptide synthesis, particularly with glycine-rich sequences, the non-methylated Dbz linker was prone to diacylation, leading to undesired branched peptides and truncated sequences.[4][6] Methylation of one amine sterically and electronically disfavors its acylation, ensuring a clean and robust peptide chain assembly.[4]

The workflow is as follows:

-

Peptide Elongation: The peptide is assembled on the MeDbz-functionalized resin using standard Fmoc-SPPS protocols.[5][7]

-

On-Resin Activation: After the full peptide sequence is synthesized, the terminal Fmoc group is removed. The resin-bound peptide is then treated with an acylating agent, typically p-nitrophenyl chloroformate. This acylates the free aniline nitrogen.

-

Intramolecular Cyclization: A subsequent base treatment (e.g., with DIPEA) induces an intramolecular cyclization. The amide nitrogen of the C-terminal amino acid attacks the newly formed carbamate, closing the five-membered ring to form the stable N-acyl-N'-methylbenzimidazolinone (MeNbz) moiety.[5]

-

Cleavage: The peptide-MeNbz conjugate is cleaved from the resin using standard trifluoroacetic acid (TFA) cocktails, yielding the fully deprotected and stable precursor peptide.

In Situ Thioester Generation

The purified Peptide-MeNbz is remarkably stable and can be stored. Its activation occurs only when needed, at the beginning of the NCL procedure.

The ligation reaction is initiated in a buffer at neutral pH (~7.0-7.5) containing a thiol catalyst, such as 4-mercaptophenylacetic acid (MPAA) or thiophenol.[1] The N-acylurea of the MeNbz group is highly susceptible to thiolysis. The thiol catalyst attacks the activated carbonyl, opening the ring and rapidly forming a highly reactive C-terminal aryl thioester. This conversion is the critical step that transforms the stable precursor into the active species required for NCL.[3][4]

Part 3: The Final Step - Native Chemical Ligation

Once the aryl thioester is generated in situ, the canonical NCL reaction proceeds immediately with the second peptide fragment, which must contain an N-terminal cysteine residue.

The mechanism consists of two steps:

-

Transthioesterification: The thiol group of the N-terminal cysteine of the second peptide attacks the carbonyl carbon of the aryl thioester. This is a reversible thiol-thioester exchange that forms a new thioester intermediate, linking the two peptides via the cysteine side chain.[1]

-

S-to-N Acyl Shift: The amino group of the same cysteine residue, now in close proximity to the newly formed thioester bond, performs a rapid and irreversible intramolecular nucleophilic attack. This S-to-N acyl shift proceeds through a stable five-membered ring transition state, resulting in the formation of a native peptide (amide) bond at the ligation site.[1][2]

This two-step process is highly specific; it occurs only at the desired ligation junction, tolerates nearly all other amino acid side chains without requiring protecting groups, and proceeds efficiently in aqueous solution.[2]

Part 4: Experimental Protocols

The following sections provide a generalized, step-by-step methodology for the synthesis and ligation process.

Synthesis of Peptide-MeNbz Conjugate

| Step | Procedure | Rationale & Notes |

| 1 | Resin Preparation | Swell Fmoc-MeDbz-AM resin in DMF for 1 hour. |

| 2 | First AA Coupling | Couple the first Fmoc-amino acid (4 equiv.) using a standard coupling agent like HATU (3.9 equiv.) and a base like DIPEA (8 equiv.) in DMF for 2-4 hours. |

| 3 | Peptide Elongation | Perform automated or manual Fmoc-SPPS. Use 20% piperidine in DMF for Fmoc removal and standard coupling protocols for subsequent amino acids. |

| 4 | Activation | After final Fmoc removal, wash the resin thoroughly. Add p-nitrophenyl chloroformate (10 equiv.) in a solvent like THF or DCM and react for 2 hours. |

| 5 | Cyclization | Wash the resin. Add DIPEA (20 equiv.) in DMF and react for 1 hour. |

| 6 | Cleavage & Purity | Wash the resin extensively and dry. Cleave the peptide using a cocktail of 95% TFA, 2.5% TIS, 2.5% H₂O for 2-3 hours. Precipitate in cold ether, lyophilize, and purify by RP-HPLC. |

Native Chemical Ligation Reaction

| Parameter | Condition | Rationale & Notes |

| Buffer | 6 M Guanidine HCl, 100-200 mM Phosphate Buffer, pH 7.0-7.5 | Guanidine HCl is a strong denaturant that prevents peptide aggregation and improves solubility. The pH is critical for the reaction mechanism.[1] |

| Reactants | Equimolar amounts of Peptide-MeNbz and Cys-Peptide (typically 1-5 mM each). | Higher concentrations can accelerate the reaction but may increase aggregation risk. |

| Additives | Thiol Catalyst: 20-50 mM MPAA or Thiophenol. Reducing Agent: 20 mM TCEP. | The thiol catalyst is essential for the in situ conversion of MeNbz to the active thioester. TCEP prevents disulfide bond formation of cysteine residues. |

| Procedure | 1. Dissolve both peptide fragments in degassed ligation buffer. 2. Add TCEP. 3. Add the thiol catalyst to initiate the reaction. 4. Stir under an inert atmosphere (e.g., Argon). 5. Monitor reaction progress by LC-MS. | Degassing the buffer and using an inert atmosphere prevents oxidation. Reaction times can vary from 1 to 24 hours depending on the sequences.[1] |

Part 5: Conclusion and Outlook

The N-acylurea (MeNbz) approach represents a significant advancement in chemical protein synthesis. By providing a stable surrogate that can be efficiently converted into a reactive thioester under mild, ligation-compatible conditions, it overcomes a major limitation of Fmoc-SPPS. This method has enabled the synthesis of numerous complex proteins, including those with extensive post-translational modifications and challenging sequences.[3][4] For researchers and drug development professionals, mastering this mechanism provides a powerful tool for accessing synthetic proteins, protein domains, and other complex peptides that are difficult or impossible to produce through biological methods alone.

References

-

Blanco-Canosa, J. B., & Dawson, P. E. (2008). An efficient Fmoc-SPPS approach for the synthesis of peptide C-terminal thioesters. Angewandte Chemie International Edition, 47(36), 6851-6855. Available at: [Link]

-

Bode, J. W., Fox, R. M., & Olsen, C. A. (2017). Chemical Protein Synthesis with the α-Ketoacid–Hydroxylamine Ligation. Accounts of Chemical Research, 50(9), 2114-2125. Available at: [Link]

-

Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. Available at: [Link]

-

Brik, A., & Dawson, P. E. (2009). Synthesis of post-translationally modified proteins by native chemical ligation. Pure and Applied Chemistry, 80(8), 1641-1653. Available at: [Link]

-

Blanco-Canosa, J. B., Nardone, B., Albericio, F., & Dawson, P. E. (2015). Chemical Protein Synthesis Using a Second-Generation N-Acylurea Linker for the Preparation of Peptide-Thioester Precursors. Journal of the American Chemical Society, 137(23), 7583-7591. Available at: [Link]

-

Hemantha, H. P., & Brik, A. (2013). Non-enzymatic synthesis of ubiquitin chains: where chemistry makes a difference. Bioorganic & Medicinal Chemistry, 21(12), 3411-3420. Available at: [Link]

-

Rohrbacher, F., Deniau, G., Luther, A., & Bode, J. W. (2015). Spontaneous head-to-tail cyclization of unprotected linear peptides with the KAHA ligation. Chemical Science, 6(8), 4889-4896. Available at: [Link]

-

Palà-Pujadas, J., & Blanco-Canosa, J. B. (2020). Native Chemical Ligation via N-Acylurea Thioester Surrogates Obtained by Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 2133, 141-161. Available at: [Link]

-

Kuzniewski, C. N., et al. (2011). A reversible protection strategy to improve Fmoc-SPPS of peptide thioesters by the N-Acylurea approach. Angewandte Chemie International Edition, 50(49), 11780-11784. Available at: [Link]

-

Blanco-Canosa, J. B., & Dawson, P. E. (2015). Benzimidazolinone-Free Peptide o-Aminoanilides for Chemical Protein Synthesis. Request PDF on ResearchGate. Available at: [Link]

-

Jbara, M., et al. (2018). Expanding the scope of native chemical ligation – templated small molecule drug synthesis via benzanilide formation. Chemical Science, 9(21), 4789-4795. Available at: [Link]

-

Wagner, M., et al. (2020). Peptide Backbone Cleavage and Transamidation via Thioester-to-Imide Acyl Transfer. Angewandte Chemie International Edition, 59(32), 13327-13331. Available at: [Link]

-

Campbell, R. E. (2012). Methodology with applications for native chemical ligation, diazoalkane generation, and toward the total synthesis of Callipeltin A. Purdue University Graduate School Theses and Dissertations. Available at: [Link]

-

Goodman, M., et al. (Eds.). (2002). Houben-Weyl Methods of Organic Chemistry, Vol. E 22a: Synthesis of Peptides and Peptidomimetics. Thieme. Available at: [Link]

-

AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTEC. Available at: [Link]

-

Fields, G. B. (Ed.). (1997). Solid-Phase Peptide Synthesis. Methods in Enzymology, 289. Available at: [Link]

-

Jung, S., et al. (2015). Design and Evaluation of 3-(Benzylthio)benzamide Derivatives as Potent and Selective SIRT2 Inhibitors. ACS Medicinal Chemistry Letters, 6(7), 811-816. Available at: [Link]

-

Okamoto, R., & Kajihara, Y. (2024). Post-translational activation of the C-terminus of polypeptides for the synthesis of peptide thioesters and peptide thioester surrogates. Frontiers in Chemistry, 12. Available at: [Link]

-

Johnson, E. C. B., & Kent, S. B. H. (2008). Native Chemical Ligation of Peptides and Proteins. Current Protocols in Protein Science, Chapter 18, Unit 18.4. Available at: [Link]

-

Conibear, A. C., et al. (2018). Native Chemical Ligation: A Boon to Peptide Chemistry. Molecules, 23(8), 1989. Available at: [Link]

-

Thompson, R. E., et al. (2012). a) Native chemical ligation and b) thioester formation through N→S acyl shift. ResearchGate. Available at: [Link]

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

-

Sakamoto, K. (2023). Streamlining peptide synthesis with thiol-free native chemical ligation. Doctoral dissertation, The University of Tokyo. Available at: [Link]

-

Asad, S., et al. (2021). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. International Journal of Molecular Sciences, 22(15), 8039. Available at: [Link]

-

Ghosh, K., & Lubell, W. D. (2025). From N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv. Available at: [Link]

-

Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press. Available at: [Link]

Sources

- 1. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Native Chemical Ligation via N-Acylurea Thioester Surrogates Obtained by Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of thioester peptides for the incorporation of thioamides into proteins by native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A reversible protection strategy to improve Fmoc-SPPS of peptide thioesters by the N-Acylurea approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

The Benzylthio Group: A Strategic Asset in Thiol Protection for Complex Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of multi-step organic synthesis, particularly in the fields of peptide synthesis and drug development, the selective protection and deprotection of functional groups is paramount. Among the arsenal of protecting groups available to chemists, the benzylthio (BnS) group stands out as a robust and versatile tool for the temporary masking of thiols. Its stability profile, coupled with a range of deprotection strategies, allows for its strategic incorporation into complex synthetic routes, ensuring the integrity of the target molecule. This guide provides a comprehensive overview of the benzylthio protecting group, detailing its stability, methods of introduction and removal, and its strategic application in modern organic synthesis.

The Benzylthio Group: Structure and Fundamental Properties

The benzylthio group consists of a benzyl group (a benzene ring attached to a methylene bridge, -CH₂Ph) linked to a sulfur atom. This simple structure belies a chemical character that is highly advantageous for protecting the nucleophilic and easily oxidized thiol functional group (-SH). Thioethers, in general, are significantly more stable than their oxygen-containing ether counterparts to a variety of reaction conditions.[1] The C-S bond in a thioether is less polarized than the C-O bond in an ether, contributing to its stability.

The key to the utility of the benzylthio group lies in the unique reactivity of the benzylic position. The stability of the benzyl radical and cation allows for specific cleavage methods that are often orthogonal to the deprotection of other common protecting groups.[2] This orthogonality is a cornerstone of modern synthetic strategy, enabling the selective unmasking of different functional groups in a molecule without affecting others.[3][4]

Stability Profile of the Benzylthio Protecting Group

A thorough understanding of a protecting group's stability across a range of chemical environments is crucial for its effective implementation. The benzylthio group exhibits a commendable stability profile, rendering it inert to many common synthetic transformations.

Table 1: Stability of the Benzylthio Group under Various Conditions

| Condition Category | Reagents/Conditions | Stability of Benzylthio Group | Citation(s) |

| Acidic Conditions | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Generally stable to moderately strong acids. | [5][6] |

| Strong acids (e.g., HBr, HF) | Can be cleaved, but often requires harsh conditions. | [7][8] | |